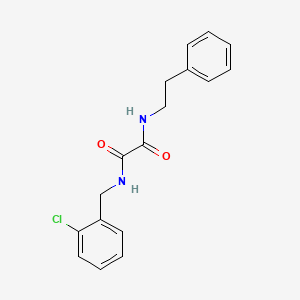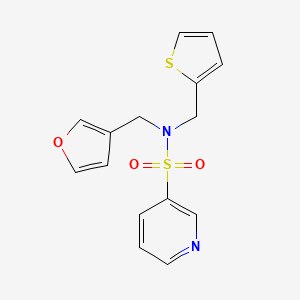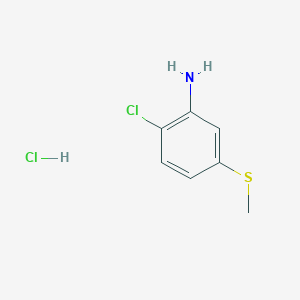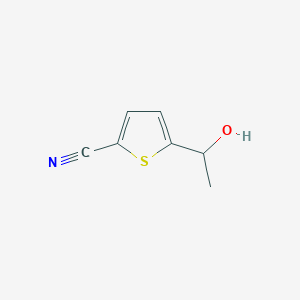
N1-(2-chlorobenzyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-(2-chlorobenzyl)-N2-phenethyloxalamide” is a chemical compound . The molecule contains a total of 34 atoms, including 19 Hydrogen atoms, 12 Carbon atoms, 2 Nitrogen atoms, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The structure of the synthesized compound is determined using 1H and 13C NMR, FTIR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of “this compound” includes 14 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 tertiary amine (aliphatic) .Applications De Recherche Scientifique
Photocatalytic Applications
Photocatalytic decomposition of hazardous compounds has been a significant area of research. Studies on similar compounds, such as the photocatalytic decomposition of gaseous 1,2-dichlorobenzene on TiO2 films, indicate the potential for N1-(2-chlorobenzyl)-N2-phenethyloxalamide to be used in environmental remediation. The addition of ozone enhances the photocatalytic removal efficiency, suggesting that modifications to the chemical structure or the photocatalytic system could optimize the degradation of persistent organic pollutants in the air (Lu et al., 2012).
Material Science and Supramolecular Chemistry
In material science, the structural modification of benzene derivatives has led to the development of novel materials with unique properties. For instance, the synthesis of high molecular weight poly(p-phenyleneethynylene)s via alkyne metathesis employing "instant" catalysts showcases the potential of benzene derivatives in creating polymers with specific optical and electronic properties, which could be relevant for this compound in the development of new materials (Kloppenburg et al., 1999).
Environmental Chemistry
In environmental chemistry, the study of bacterial dehalorespiration with chlorinated benzenes, including the reductive dechlorination of chlorobenzenes under anaerobic conditions, suggests a biological approach to remediate environments contaminated with chlorinated organic compounds. This research opens up possibilities for employing this compound or its derivatives in bioremediation strategies to reduce the persistence of toxic pollutants in the environment (Adrian et al., 2000).
Orientations Futures
The future directions for research on “N1-(2-chlorobenzyl)-N2-phenethyloxalamide” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, safety, and hazards. Additionally, the structure-activity relationship (SAR) of benzimidazoles indicates that substitution at the N1, C2, C5, and C6 positions of the benzimidazole scaffold greatly influences the anti-inflammatory activity . This could provide a direction for future research on “this compound”.
Mécanisme D'action
Mode of Action
It’s worth noting that similar compounds have been found to inhibit certain enzymes, such as 1-deoxy-d-xylulose 5-phosphate synthase (dxs), which plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis .
Biochemical Pathways
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c18-15-9-5-4-8-14(15)12-20-17(22)16(21)19-11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBWSSAWHKOWIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-fluorophenyl)methylsulfanyl]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2878104.png)

![(2R)-2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2878108.png)
![N-[1-(6-Methylpyridin-2-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2878109.png)

![[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonyl chloride](/img/structure/B2878111.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2878112.png)
![methyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2878117.png)

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-phenylacetamide](/img/structure/B2878119.png)
![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2878121.png)
![4-Bromo-2-methoxy-6-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2878123.png)
![5-[(2-Methoxyphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2878124.png)